molecular formula C8H7ClO3 B1581313 4-Methoxyphenyl chloroformate CAS No. 7693-41-6

4-Methoxyphenyl chloroformate

Cat. No.: B1581313
CAS No.: 7693-41-6
M. Wt: 186.59 g/mol
InChI Key: CCFSGQKTSBIIHG-UHFFFAOYSA-N
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Description

It is a colorless to pale yellow liquid with a density of 1.255 g/mL at 25°C and a boiling point of 49°C at 0.27 mm Hg . This compound is primarily used in organic synthesis as a reagent for introducing the 4-methoxyphenyl group into various molecules.

Mechanism of Action

Target of Action

4-Methoxyphenyl chloroformate is a versatile reagent used in organic synthesis. Its primary targets are alcohols, thiols, and amines . It is used for the activation of these functional groups for the formation of carbonates and carbamates .

Mode of Action

The compound interacts with its targets (alcohols, thiols, and amines) by forming carbonates and carbamates . This is achieved through a process known as esterification, where the hydroxyl group of the alcohol, thiol, or amine reacts with the carbonyl group of the this compound .

Biochemical Pathways

The formation of carbonates and carbamates by this compound affects various biochemical pathways. For instance, it is used in the synthesis of novel chemotherapeutics . It is also used in the synthesis of bioconjugates containing different natural product classes .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific context of its use. In general, its action results in the formation of carbonates and carbamates from alcohols, thiols, and amines . These products can have various effects depending on their specific structures and the biochemical pathways they are involved in.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is a moisture-sensitive material and should be handled under inert gas . Its reactivity can also be affected by the pH and temperature of the reaction environment. Furthermore, the presence of other compounds can influence its reactivity and the products formed.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxyphenyl chloroformate, can be synthesized through the reaction of 4-methoxyphenol with phosgene (COCl2). The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

4-Methoxyphenol+PhosgeneCarbonochloridic acid, 4-methoxyphenyl ester+HCl\text{4-Methoxyphenol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 4-Methoxyphenol+Phosgene→Carbonochloridic acid, 4-methoxyphenyl ester+HCl

Industrial Production Methods

In an industrial setting, the production of carbonochloridic acid, 4-methoxyphenyl ester, involves the continuous flow of phosgene gas into a solution of 4-methoxyphenol in an inert solvent such as dichloromethane. The reaction is carried out under controlled temperature and pressure conditions to ensure safety and maximize yield .

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl chloroformate, undergoes various chemical reactions, including:

Common Reagents and Conditions

    Amines: Reacts under mild conditions to form carbamates.

    Alcohols: Reacts in the presence of a base to form carbonates.

    Thiols: Reacts to form thiocarbonates.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxyphenyl chloroformate, is unique due to the presence of the 4-methoxy group on the phenyl ring, which can influence its reactivity and the types of products formed in reactions. This makes it a valuable reagent in organic synthesis for introducing the 4-methoxyphenyl group into various molecules.

Properties

IUPAC Name

(4-methoxyphenyl) carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-11-6-2-4-7(5-3-6)12-8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFSGQKTSBIIHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064771
Record name Carbonochloridic acid, 4-methoxyphenyl ester
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Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7693-41-6
Record name 4-Methoxyphenyl carbonochloridate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7693-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbonochloridic acid, 4-methoxyphenyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbonochloridic acid, 4-methoxyphenyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Carbonochloridic acid, 4-methoxyphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8064771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbonochloridic acid, 4-methoxyphenyl ester
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Synthesis routes and methods

Procedure details

The decarbonylation reaction was repeated in the manner as described in Example 70, except that the amount of tetraphenylphosphonium chloride was changed as set forth in Table 11, that the phenyl chloroglyoxylate was replaced with 1.396 mmol. of 4-methoxyphenyl chloroglyoxylate (4-MeO--PCG), and that the reaction temperature and reaction period were changed as set forth in Table 11. The results are also set forth in Table 11.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-methoxyphenyl chloroglyoxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the presence of acetate ions affect the hydrolysis of 4-methoxyphenyl chloroformate compared to 4-methoxyphenyl fluoroformate?

A: Research indicates that acetate ions have contrasting effects on the hydrolysis rates of these two compounds. While acetate ions decrease the hydrolysis rate of 4-methoxyphenyl fluoroformate, they increase the hydrolysis rate of this compound. [] This difference arises from the formation of an intermediate mixed anhydride in both reactions. In the case of this compound, the subsequent attack of acetate ions on this intermediate, yielding acetic anhydride and the phenol, becomes the rate-determining step. []

Q2: What evidence supports the mechanism of acetate-catalyzed hydrolysis of this compound involving a mixed anhydride intermediate?

A: The proposed mechanism is supported by the observed sigmoid shape of the rate curves for the hydrolysis of this compound in the presence of acetate ions. [] This shape suggests a multi-step process where an intermediate is formed and subsequently consumed. Furthermore, the contrasting behavior of 4-methoxyphenyl fluoroformate, where acetate ions slow down the hydrolysis, strengthens the argument for a mechanism involving nucleophilic attack by acetate on a mixed anhydride intermediate. []

Q3: Can this compound be used to synthesize glycine analogs? If so, what is its role in the synthesis?

A: Yes, this compound can be employed in the synthesis of glycine analogs. [] It acts as a reagent to introduce a protected carboxylic acid group to an amine. Specifically, it reacts with imine derivatives, formed in earlier steps of the synthesis, to yield a carbamate intermediate. This intermediate then undergoes hydrolysis to generate the desired glycine analogs. []

Q4: How does the reactivity of this compound towards amines compare to other aryl chloroformates?

A: Studies investigating the aminolysis of aryl chloroformates, including this compound, reveal valuable insights into their reactivity. Research shows that the reactions of this compound with secondary alicyclic amines in water follow a Bronsted-type relationship. [] The observed slope (βN ≈ 0.3) suggests a mechanism where the rate-determining step involves the formation of a zwitterionic tetrahedral intermediate. [] This behavior is consistent with observations for other aryl chloroformates, suggesting a common mechanistic pathway for this class of compounds.

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